
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylpiperazin-1-yl group. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of boronic acids typically involves the reaction of phenylboronic acid with ethylpiperazine under specific conditions, such as the use of a catalyst and controlled temperature.
Hydrochloride Formation: The boronic acid is then converted to its monohydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can be performed on the ethylpiperazin-1-yl group to produce amines.
Substitution: The phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols.
Amines: Produced by the reduction of the ethylpiperazin-1-yl group.
Substituted Phenyl Compounds: Resulting from electrophilic substitution on the phenyl ring.
Scientific Research Applications
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays and as a building block for bioconjugation.
Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride exerts its effects depends on its specific application. For example, in catalysis, it may act as a Lewis acid to facilitate reactions. In drug discovery, it may interact with biological targets through its boronic acid group, forming reversible covalent bonds with amino acids in enzymes or receptors.
Molecular Targets and Pathways Involved:
Enzymes: The boronic acid group can bind to the active sites of enzymes, modulating their activity.
Receptors: It may interact with receptor proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the phenyl ring.
Piperazine Derivatives: Compounds containing piperazine rings with various functional groups.
Phenylboronic Acid Derivatives: Similar compounds with different substituents on the phenyl ring.
Uniqueness: (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride is unique due to its specific combination of the boronic acid group and the ethylpiperazin-1-yl group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17;/h3-6,16-17H,2,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFZGNCUXOEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)CC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
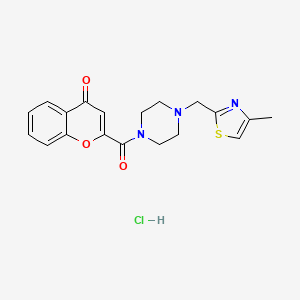
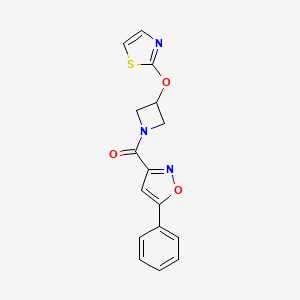
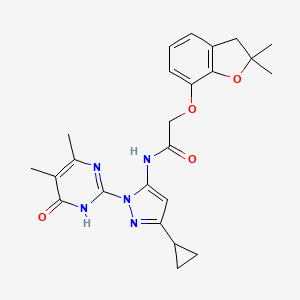
![2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
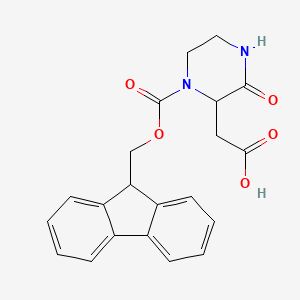
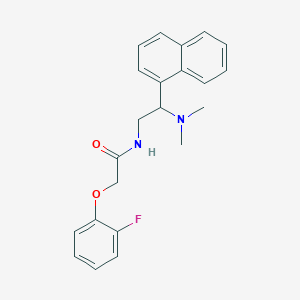
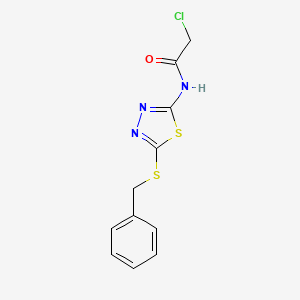
![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
![4-[2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2935044.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
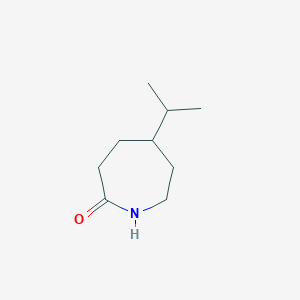
![3,4,5-trimethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2935051.png)
